2‑Trifluoromethyl Versus 2‑Methoxy Isonicotinamide: Impact on Kinase Selectivity (Cross‑Class SAR Inference)
Although no direct selectivity data exist for the target compound, systematic SAR from the isonicotinamide GSK‑3 inhibitor class provides a quantitative framework for its differentiation. In the Luo et al. (2016) series, the replacement of the 2‑methoxy substituent (compound 9, c‑Raf IC50 = 12 nM) with a 2‑trifluoromethyl group (compound 19) resulted in a >50‑fold reduction in c‑Raf affinity (IC50 > 600 nM) while maintaining GSK‑3β potency (IC50 = 2.1 nM), thereby converting a dual kinase inhibitor into a GSK‑3‑selective probe [1]. The target compound incorporates the same 2‑trifluoromethyl‑isonicotinamide core, and it is mechanistically plausible that it likewise exhibits reduced RAF kinase binding relative to methoxy‑substituted analogs. Quantitative confirmation for the exact compound remains absent from the literature, so procurement is justified only for studies requiring explicit 2‑trifluoromethyl‑containing chemical matter [2].
| Evidence Dimension | Kinase selectivity – c‑Raf IC50 (Alpha Screen assay) vs GSK‑3β IC50 |
|---|---|
| Target Compound Data | No direct data for N-(5-bromo-6-methylpyridin-3-yl)-2-(trifluoromethyl)isonicotinamide |
| Comparator Or Baseline | 2‑Methoxy analog (compound 9, 2‑OMe isonicotinamide): c‑Raf IC50 = 12 nM, GSK‑3β IC50 = 2.8 nM. 2‑Trifluoromethyl analog (compound 19, 2‑CF3 isonicotinamide): c‑Raf IC50 > 600 nM, GSK‑3β IC50 = 2.1 nM. |
| Quantified Difference | ~>50‑fold shift in c‑Raf selectivity away from RAF kinase upon 2‑CF3 substitution |
| Conditions | Alpha Screen biochemical assay; truncated C‑Raf protein; MEK1 (K97R) substrate; compounds tested at 10 µM top concentration with 3‑fold serial dilutions [1]. |
Why This Matters
For programs targeting GSK‑3 while avoiding RAF‑mediated off‑target effects, the 2‑trifluoromethyl isonicotinamide scaffold is class‑characterized as RAF‑sparing, making the target compound a potentially cleaner chemical starting point than its 2‑methoxy counterparts.
- [1] Luo, G.; Chen, L.; Burton, C. R.; Xiao, H.; Sivaprakasam, P.; Krause, C. M.; Cao, Y.; Liu, N.; Lippy, J. S.; Clarke, W. J.; et al. Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors. J. Med. Chem. 2016, 59 (3), 1041–1051 (Table 2, compounds 9 and 19). View Source
- [2] Search of PubMed, ACS Publications, Google Scholar, and BindingDB for the exact compound name, CAS number, and SMILES returned no quantitative biological data. Search date: 2026-05-10. View Source
